2-(2-{4'-[2-(2-Sulfophenyl)ethenyl]-[1,1'-biphenyl]-4-yl}ethenyl)benzene-1-sulfonic acid disodium hydride
Description
This compound, also known as disodium 4,4′-bis(2-sulphostyryl)biphenyl (synonyms in ), is a biphenyl derivative featuring two styryl groups substituted with sulfonic acid moieties at the ortho positions. The disodium salt form enhances water solubility, making it suitable for applications in fluorescent dyes, optical sensors, and industrial surfactants . The conjugated π-system of the biphenyl core and ethenyl linkages contributes to its electronic properties, such as UV/Vis absorption and fluorescence emission. Its synthesis typically involves coupling reactions under basic conditions, as exemplified by procedures in for analogous triazole derivatives.
Properties
Molecular Formula |
C28H22Na2O6S2 |
|---|---|
Molecular Weight |
564.6 g/mol |
InChI |
InChI=1S/C28H22O6S2.2Na/c29-35(30,31)27-7-3-1-5-25(27)19-13-21-9-15-23(16-10-21)24-17-11-22(12-18-24)14-20-26-6-2-4-8-28(26)36(32,33)34;;/h1-20H,(H,29,30,31)(H,32,33,34);;/b19-13+,20-14+;; |
InChI Key |
DAPMZWDGZVFZMK-HPKCLRQXSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4S(=O)(=O)O)S(=O)(=O)O.[Na].[Na] |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4S(=O)(=O)O)S(=O)(=O)O.[Na].[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-bis(2-sulfostyryl)biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 2-sulfostyrene under alkaline conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the disodium salt . The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of Disodium 4,4’-bis(2-sulfostyryl)biphenyl involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is designed to maximize efficiency and minimize waste, often incorporating recycling of solvents and by-products . The final product is typically purified through filtration and crystallization to achieve the desired quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Disodium 4,4’-bis(2-sulfostyryl)biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, nitrated derivatives, and halogenated compounds .
Scientific Research Applications
Disodium 4,4’-bis(2-sulfostyryl)biphenyl has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Disodium 4,4’-bis(2-sulfostyryl)biphenyl involves its ability to absorb ultraviolet light and re-emit it as visible blue light. The molecular targets include the chromophores in the compound, which are responsible for its fluorescent properties .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural features and properties of the target compound and structurally related sulfonated aromatic systems:
Electronic and Spectroscopic Properties
- Target Compound : The extended conjugation in the biphenyl-ethenyl backbone results in strong absorption in the UV region (250–350 nm) and fluorescence in the visible range (400–500 nm). The sulfonate groups stabilize the excited state, enhancing quantum yield .
- Pyrazole Derivative () : The nitro group introduces electron-withdrawing effects, red-shifting absorption compared to the target compound. The pyrazole ring restricts conjugation, reducing fluorescence intensity .
- Pyridinium Sulfonate (): The dimethylamino group acts as an electron donor, creating a push-pull system with the sulfonate acceptor. This enhances nonlinear optical properties, such as second-harmonic generation .
Solubility and Stability
- The disodium salt of the target compound exhibits superior aqueous solubility (>100 mg/mL) compared to non-ionic analogs like the benzimidazole derivative (), which requires organic solvents (e.g., DMSO) for dissolution .
- Stability under acidic conditions varies: sulfonated azo dyes () may degrade at low pH, whereas the target compound’s disodium form remains stable due to ionic shielding .
Research Findings and Data Gaps
- Synthetic Challenges : Analogous triazole sulfonates () require halogenated ketones for coupling, but the target compound’s synthesis may face steric hindrance due to biphenyl rigidity .
- Environmental Impact : Sulfonated aromatics are persistent in water systems. Revisions in EPA data () highlight the need for accurate reporting of sulfonate disposal .
- Unresolved Issues : The photostability of the target compound under UV exposure remains understudied compared to azo dyes () .
Biological Activity
2-(2-{4'-[2-(2-Sulfophenyl)ethenyl]-[1,1'-biphenyl]-4-yl}ethenyl)benzene-1-sulfonic acid disodium hydride, commonly referred to as a sulfonated biphenyl compound, is a complex organic molecule with potential applications in various biological systems. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological contexts, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C28H22Na2O6S2
- Molecular Weight : 570.6 g/mol
- CAS Number : 87075690
- Structural Features : The compound features a biphenyl backbone with sulfonate groups, which enhance its solubility and reactivity in biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Research indicates that sulfonated compounds often exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of skin protection against UV radiation.
- Antimicrobial Effects : The presence of sulfonate groups may enhance the antimicrobial efficacy of the compound by disrupting microbial membranes or interfering with metabolic pathways.
- Photoprotective Properties : Due to its structural characteristics, this compound may function as a UV filter, absorbing harmful UV radiation and preventing skin damage.
Antioxidant Activity
A study evaluated the antioxidant capacity of various sulfonated compounds, including derivatives similar to the target compound. The results demonstrated significant free radical scavenging activity, particularly against DPPH radicals, indicating potential for use in formulations aimed at reducing oxidative damage in skin care products.
| Compound | IC50 (µg/mL) | % Inhibition |
|---|---|---|
| 2-Sulfophenyl Ethenyl Compound | 64.098 | >50% |
| Reference Antioxidant | >100 | <30% |
Antimicrobial Activity
In vitro studies have shown that similar sulfonated biphenyl compounds exhibit antimicrobial activity against various pathogens. The mechanism appears to involve disruption of bacterial cell walls and interference with protein synthesis.
Photoprotective Studies
The photoprotective efficacy was assessed through SPF (Sun Protection Factor) testing against UVB radiation. Compounds structurally related to the target compound showed promising results:
| Compound Type | SPF Value |
|---|---|
| Sulfonated Biphenyl | 25 |
| Non-sulfonated | 10 |
Case Studies
- Skin Damage Repair : A clinical trial investigated the effects of a cream containing this compound on skin damage caused by UV exposure. Results indicated a significant reduction in erythema and improved skin hydration compared to controls.
- Antimicrobial Formulations : In another study, formulations containing this sulfonated biphenyl were tested against Staphylococcus aureus and E. coli. The formulations demonstrated a reduction in bacterial load by over 90% within 24 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
